

# physicochemical properties of 2-Chloro-4-methyl-6-nitroquinoline

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## Compound of Interest

Compound Name: 2-Chloro-4-methyl-6-nitroquinoline

Cat. No.: B1347195

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Chloro-4-methyl-6-nitroquinoline**, a quinoline derivative of interest in chemical and pharmaceutical research. This document outlines key quantitative data, details generalized experimental protocols for their determination, and presents a logical workflow for the characterization of this compound.

## Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development as they influence its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available quantitative data for **2-Chloro-4-methyl-6-nitroquinoline**.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	222.63 g/mol	[1]
logP (Octanol-Water Partition Coefficient)	3.3399	[1]
logD (Distribution Coefficient)	3.3399	[1]
logSw (Aqueous Solubility)	-3.5297	[1]
pKa (Acid Dissociation Constant)	-0.79 ± 0.50 (Predicted)	[2]
Polar Surface Area	41.818 Å <sup>2</sup>	[1]
Hydrogen Bond Acceptors	5	[1]
Appearance	Light yellow to yellow solid/powder	[2]

## Experimental Protocols for Physicochemical Characterization

While specific experimental data for the synthesis and characterization of **2-Chloro-4-methyl-6-nitroquinoline** are not extensively detailed in publicly available literature, the following are standard methodologies for determining the key physicochemical properties of quinoline derivatives and other organic compounds.

### 2.1 Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity.

- Methodology: Capillary Melting Point Determination
  - A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

- The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).
- The sample is heated at a controlled rate.
- The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range. A narrow range typically indicates high purity.

## 2.2 Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability.

- Methodology: Shake-Flask Method
  - A solution of **2-Chloro-4-methyl-6-nitroquinoline** is prepared in a biphasic system of n-octanol and water.
  - The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
  - The two phases are then separated.
  - The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
  - The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

## 2.3 Determination of Aqueous Solubility (logSw)

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

- Methodology: Equilibrium Shake-Flask Method

- An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH.
- The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is quantified using an analytical method like HPLC or UV-Vis spectroscopy.
- The solubility is expressed in mol/L, and logSw is the logarithm of this value.

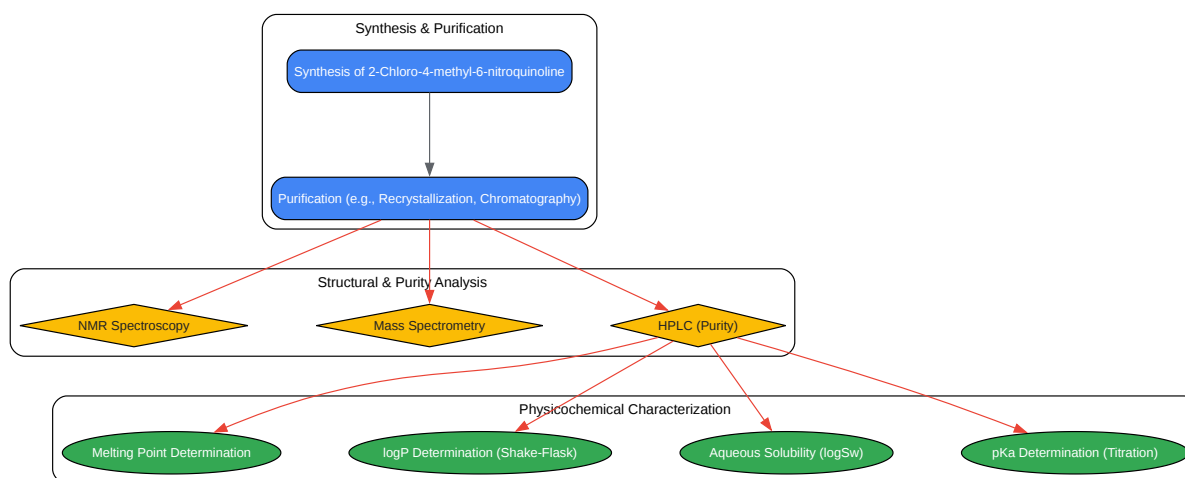
## 2.4 Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values.

- Methodology: Potentiometric Titration
  - A solution of the compound with a known concentration is prepared in water or a co-solvent system if the solubility is low.
  - The solution is titrated with a standardized solution of a strong acid or base.
  - The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
  - A titration curve is generated by plotting pH versus the volume of titrant.
  - The pKa is determined from the pH at the half-equivalence point of the titration curve.

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of **2-Chloro-4-methyl-6-nitroquinoline**.



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Workflow for Physicochemical Characterization.

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## References

- 1. Compound 2-chloro-4-methyl-6-nitroquinoline - Chemdiv [[chemdiv.com](https://chemdiv.com)]

- 2. 54965-59-2 CAS MSDS (2-chloro-4-methyl-6-nitro-quinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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